Trimethylsilylmethyl acetate
Overview
Description
Trimethylsilylmethyl acetate: is an organosilicon compound with the molecular formula C6H14O2Si . It is a colorless to light yellow clear liquid that is used in various chemical synthesis processes. The compound consists of a trimethylsilyl group bonded to a methyl acetate group, making it a versatile reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Sodium Acetate and Chloromethyltrimethylsilane:
Industrial Production Methods:
- Industrial production of trimethylsilylmethyl acetate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trimethylsilylmethyl acetate can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: It can participate in substitution reactions where the trimethylsilyl group or the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- Trimethylsilylmethyl acetate is used as a reagent in organic synthesis, particularly in the protection of alcohols and carboxylic acids. It serves as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine:
- In biological research, it is used to modify biomolecules for analytical purposes. Its ability to protect functional groups makes it valuable in the synthesis of complex molecules.
Industry:
- The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in industrial processes.
Mechanism of Action
Mechanism:
- The mechanism by which trimethylsilylmethyl acetate exerts its effects involves the formation of stable intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule.
Molecular Targets and Pathways:
- The molecular targets and pathways involved depend on the specific application. In organic synthesis, the compound targets functional groups such as hydroxyl or carboxyl groups, protecting them during subsequent reactions.
Comparison with Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl chloride
- Trimethylsilyl trifluoromethanesulfonate
- Trimethylsilyl bromide
Comparison:
- Trimethylsilylmethyl acetate is unique due to its combination of a trimethylsilyl group and a methyl acetate group. This dual functionality allows it to serve as both a protecting group and a reactive intermediate in various chemical reactions. In contrast, compounds like trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate are primarily used as silylating agents without the additional reactivity provided by the acetate group .
Properties
IUPAC Name |
trimethylsilylmethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-6(7)8-5-9(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZMVBJSLYBOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883905 | |
Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2917-65-9 | |
Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2917-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trimethylsilyl)methyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilylmethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Novozym 435 an effective biocatalyst for the ammonolysis of Trimethylsilylmethyl acetate?
A1: While the research does not delve into the specific reasons behind Novozym 435's efficacy, it does highlight its superior performance compared to other lipases for this reaction. [] Further investigation into the enzyme's structure and catalytic mechanism would be needed to fully understand its effectiveness.
Q2: What structural changes occur when this compound is exposed to high temperatures?
A3: FTIR studies reveal that this compound undergoes transformations when subjected to temperatures between 623–813 K. [] Unfortunately, the specific nature of these transformations is not detailed in the abstract. A full analysis of the FTIR spectra would provide insights into the decomposition products and reaction pathways at these elevated temperatures.
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